INCB047986

JAK1 Inhibitor Triazolo-Pyrrolopyridine Scaffold Comparison

INCB047986 is an orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1), originally developed by Incyte Corporation and classified as an antineoplastic and antirheumatic agent. It belongs to the triazolo-pyrrolopyridine chemical class, distinct from the pyrimidine and pyrrolopyrimidine scaffolds common among marketed JAK inhibitors.

Molecular Formula
Molecular Weight
Cat. No. B1577378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB047986
SynonymsINCB047986;  INCB-047986;  INCB 047986.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INCB047986 for Research Procurement: A Selective JAK1 Inhibitor Baseline


INCB047986 is an orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1), originally developed by Incyte Corporation and classified as an antineoplastic and antirheumatic agent [1]. It belongs to the triazolo-pyrrolopyridine chemical class, distinct from the pyrimidine and pyrrolopyrimidine scaffolds common among marketed JAK inhibitors [2]. The compound reached Phase II development for rheumatoid arthritis and Phase I/II for myelodysplastic syndromes and advanced solid tumors before discontinuation [3].

Why Generic JAK Inhibitors Cannot Substitute for INCB047986 in Targeted Research


Substituting INCB047986 with another JAK inhibitor such as ruxolitinib or tofacitinib introduces confounding variables in experimental design: the triazolo-pyrrolopyridine scaffold imparts a unique hinge-binding geometry that differs from pyrrolopyrimidine-based inhibitors, and the compound's clinical development trajectory—including a dedicated Phase I combination trial with gemcitabine/nab-paclitaxel in solid tumors—has no equivalent among other JAK inhibitors [1]. These factors can affect target engagement kinetics, off-target profiles, and translational relevance in ways that are not captured by IC50 values alone [2].

INCB047986 Quantitative Differentiation Evidence for Scientific Selection


Chemical Scaffold Differentiation from Marketed JAK Inhibitors

INCB047986 is constructed on a fused triazolo-pyrrolopyridine core, whereas tofacitinib employs a pyrrolopyrimidine scaffold and ruxolitinib uses a pyrimidine-based structure [1]. The triazolo-pyrrolopyridine series demonstrated improved permeability and lower cell potency shift relative to the corresponding imidazo-pyrrolopyridine analogue [2].

JAK1 Inhibitor Triazolo-Pyrrolopyridine Scaffold Comparison

Clinical Indication Breadth: Dual Autoimmune-Oncology Positioning

Unlike filgotinib or upadacitinib, which are confined to inflammatory disease indications, INCB047986 was advanced into both autoimmune (Phase II rheumatoid arthritis) and oncology settings (Phase I solid tumors including pancreatic, breast, and urothelial cancers; Phase I/II myelodysplastic syndromes) [1]. It is the only JAK1-selective inhibitor with a dedicated combination chemotherapy trial (gemcitabine + nab-paclitaxel) [2].

Rheumatoid Arthritis Solid Tumors Myelodysplastic Syndromes Clinical Trial

Low-Dose Dosing Strategy in Autoimmune Disease

The Phase II RA trial randomized subjects to INCB047986 at 4 mg, 8 mg, or 12 mg once daily (QD) versus placebo, with the highest dose being significantly lower than typical QD doses of other JAK inhibitors used in RA [1]. For comparison, tofacitinib is approved at 5 mg BID or 11 mg QD, baricitinib at 2 mg or 4 mg QD, and filgotinib at 200 mg QD [2].

Rheumatoid Arthritis Dose Optimization Pharmacodynamics

Unique Chemotherapy Combination Strategy in Solid Tumor Oncology

INCB047986 is the only JAK inhibitor evaluated in combination with gemcitabine and nab-paclitaxel for the treatment of advanced solid tumors, with specific expansion cohorts in pancreatic adenocarcinoma, triple-negative breast cancer, and urothelial cancer [1]. This chemotherapy backbone combination is not present in any other JAK inhibitor's development program; ruxolitinib's oncology trials focus on hematologic malignancies as monotherapy or in combination with hypomethylating agents, and itacitinib's oncology program targets graft-versus-host disease prevention [2].

Solid Tumors Chemotherapy Combination Pancreatic Cancer Triple-Negative Breast Cancer

JAK1 Selectivity Class Designation Versus Pan-JAK Inhibitors

INCB047986 is consistently classified as a JAK1 inhibitor in regulatory and research databases, distinguishing it from pan-JAK inhibitors that target multiple family members with similar potency [1]. The NCI Drug Dictionary and clinical literature designate the compound as a JAK1-selective inhibitor that specifically binds to and inhibits phosphorylation of JAK, with implications for narrower cytokine modulation compared to tofacitinib (JAK3>JAK1≫JAK2) or ruxolitinib (JAK1/JAK2 equipotent) [2]. While specific IC50 values and selectivity ratios against JAK2, JAK3, and TYK2 are not publicly available from primary peer-reviewed sources, the compound's JAK1 selectivity is supported by its triazolo-pyrrolopyridine scaffold design, which exploits the E966 residue difference between JAK1 and JAK2 to achieve isoform discrimination [3].

JAK1 Selectivity Cytokine Signaling Immunomodulation

INCB047986 Recommended Application Scenarios for Research and Industrial Use


JAK-STAT Pathway Probe in Combination Chemotherapy Models

INCB047986 is the most relevant JAK1 inhibitor for in vivo studies of JAK-STAT signaling modulation combined with gemcitabine and nab-paclitaxel, based on the Phase I clinical trial NCT01929941 that established feasibility of this triple combination in pancreatic cancer, triple-negative breast cancer, and urothelial cancer [1]. Researchers can leverage this clinical precedent to model pharmacodynamic interactions between JAK1 inhibition and cytotoxic chemotherapy.

Dual Autoimmune-Oncology Translational Research Tool

With Phase II data in rheumatoid arthritis (NCT02151474) and Phase I/II trials in myelodysplastic syndromes (NCT02093429), INCB047986 serves as a bridge compound for investigating shared JAK-STAT pathway mechanisms across inflammatory and malignant diseases [2]. This dual-track development is unique among JAK1 inhibitors and provides a translational framework for studying immune-oncology intersections.

Scaffold-Based Medicinal Chemistry Optimization

The triazolo-pyrrolopyridine core of INCB047986 offers a distinct hinge-binding chemistry for medicinal chemistry programs seeking to improve JAK1 selectivity beyond the pyrrolopyrimidine scaffold [3]. The Hurley et al. (2013) publication provides SAR data on related analogues, enabling structure-based design of next-generation compounds with optimized permeability and cell potency characteristics [4].

Low-Dose JAK1 Inhibition in Autoimmune Models

For preclinical autoimmune disease models, INCB047986's clinically tested dose range of 4-12 mg QD in RA suggests potential for high-efficiency target engagement at low absolute doses [5]. This characteristic may be valuable in rodent models where higher doses of less potent JAK inhibitors can cause confounding off-target effects.

Quote Request

Request a Quote for INCB047986

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.